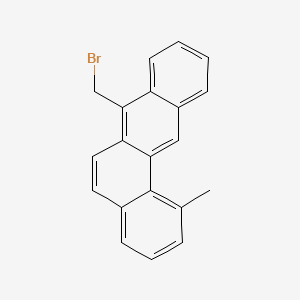
Benz(a)anthracene, 7-bromomethyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 7-bromomethyl-1-methyl- is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its structural complexity and potential applications in various fields of scientific research. The compound consists of a benz(a)anthracene core with a bromomethyl group at the 7th position and a methyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-bromomethyl-1-methyl- typically involves the bromination of 7-methylbenz(a)anthracene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of bromine and the potential carcinogenicity of polycyclic aromatic hydrocarbons.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols, aldehydes, or acids.
- Reduction reactions result in the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 7-bromomethyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential carcinogenic properties and mechanisms of action in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular macromolecules. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound without the bromomethyl and methyl groups.
7-Methylbenz(a)anthracene: Lacks the bromomethyl group.
7-Bromomethylbenz(a)anthracene: Lacks the methyl group at the 1st position.
Uniqueness: Benz(a)anthracene, 7-bromomethyl-1-methyl- is unique due to the presence of both the bromomethyl and methyl groups, which influence its chemical reactivity and biological interactions. The bromomethyl group enhances its ability to form covalent bonds with nucleophiles, while the methyl group affects its overall hydrophobicity and molecular interactions.
Propiedades
Número CAS |
34346-96-8 |
|---|---|
Fórmula molecular |
C20H15Br |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
7-(bromomethyl)-1-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-5-4-7-14-9-10-17-18(20(13)14)11-15-6-2-3-8-16(15)19(17)12-21/h2-11H,12H2,1H3 |
Clave InChI |
JRCVXUWGSHXBBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C=C32)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


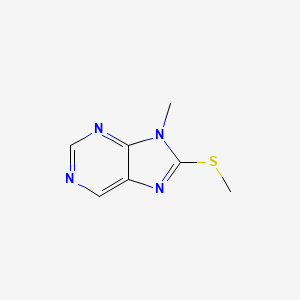

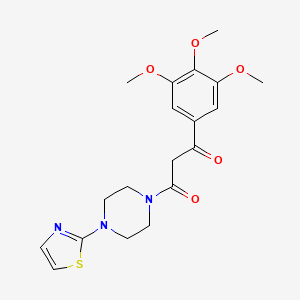
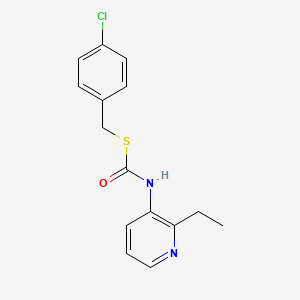
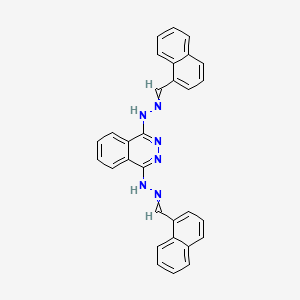
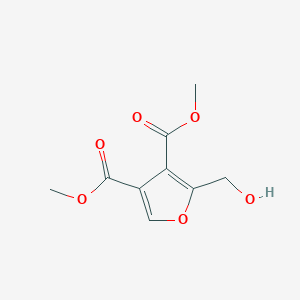

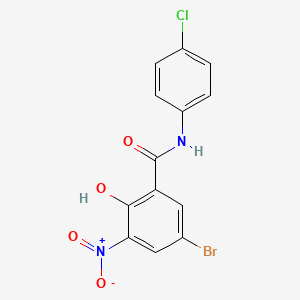

![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

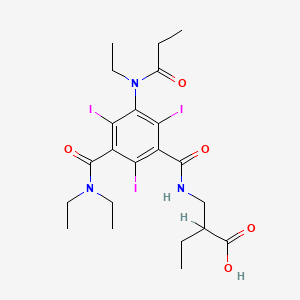
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)

